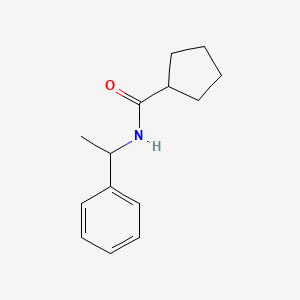![molecular formula C18H16F3N3O3 B3988841 N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide](/img/structure/B3988841.png)
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide
Übersicht
Beschreibung
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide, also known as TBN-1, is a synthetic compound that has gained attention in the scientific research community for its potential therapeutic applications. TBN-1 belongs to the class of NAD(P)H oxidase inhibitors and has been studied for its role in regulating oxidative stress and inflammation.
Wirkmechanismus
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide acts as an inhibitor of NAD(P)H oxidase, an enzyme that produces ROS in various cell types. By inhibiting NAD(P)H oxidase, this compound reduces the production of ROS and prevents oxidative damage to cells and tissues. This compound also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease conditions. It can improve vascular function by reducing oxidative stress and improving endothelial function. This compound can also protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide in lab experiments is its specificity for NAD(P)H oxidase inhibition. This compound can selectively inhibit NAD(P)H oxidase without affecting other ROS-producing enzymes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in certain disease conditions.
Zukünftige Richtungen
Future research on N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide could focus on its potential therapeutic applications in other disease conditions, such as cancer and inflammatory bowel disease. In addition, further studies could investigate the optimal dosing and administration of this compound in vivo. Finally, research could focus on the development of novel this compound analogs with improved solubility and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS) by NAD(P)H oxidase. This compound has been studied in animal models of cardiovascular disease, diabetes, and neurodegenerative diseases. It has been shown to improve vascular function, reduce oxidative stress, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
1-oxido-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)15-6-2-1-4-12(15)9-23-11-14(8-16(23)25)22-17(26)13-5-3-7-24(27)10-13/h1-7,10,14H,8-9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROVYVNLIQJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NC(=O)C3=C[N+](=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B3988761.png)
![4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988764.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B3988770.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3988780.png)
![N-methyl-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B3988781.png)
![ethyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988797.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B3988809.png)


![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)

